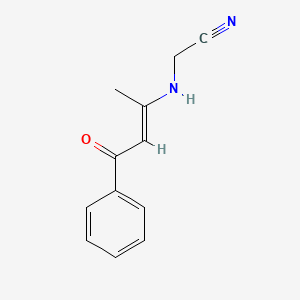

2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitril

Übersicht

Beschreibung

2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diese Verbindungen können als Bausteine in der organischen Synthese verwendet werden . Sie können an Mehrkomponentenreaktionen beteiligt sein, bei denen es sich um hocheffiziente Prozesse handelt, die drei oder mehr Reaktanten in einem einzigen Schritt zu einem Produkt kombinieren .

Asymmetrische Synthese

Die asymmetrische Hydrierung ähnlicher Derivate ist ein wichtiges Verfahren zur Herstellung enantiomerenangereicherter Verbindungen. Dieser Prozess ist entscheidend für die Herstellung von Arzneimitteln, da die verschiedenen Enantiomere eines Moleküls oft unterschiedliche biologische Aktivität aufweisen.

Pharmazeutische Entwicklung

Diese Verbindungen können bei der Entwicklung neuer Medikamente eingesetzt werden . Zum Beispiel hat Benzothiazol, eine in diesen Verbindungen vorkommende Struktur, bedeutende pharmakologische Anwendungen . Es wurde verwendet, um eine breite Palette von Antikrebsaktivitäten zu modulieren .

Proteomforschung

“2-[(1-methyl-3-oxo-3-phenyl-1-propenyl)amino]acetonitril” ist ein Produkt für die Proteomforschung . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Feld ist entscheidend für das Verständnis von Krankheiten auf molekularer Ebene und die Entwicklung gezielter Therapien.

Krebsforschung

Diese Verbindungen können in der Krebsforschung verwendet werden . Die Funktionalisierung des Benzothiazol-Gerüsts, einer in diesen Verbindungen vorkommenden Struktur, hat gezeigt, dass sie eine breite Palette von Antikrebsaktivitäten moduliert .

Biochemische Forschung

Diese Verbindungen können in verschiedenen biochemischen Forschungsanwendungen verwendet werden . Sie können verwendet werden, um biologische Prozesse und Pfade zu untersuchen, was zu unserem Verständnis von Gesundheit und Krankheit beiträgt.

Wirkmechanismus

Target of Action

The primary target of the compound 2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile, also known as 2-[(1-methyl-3-oxo-3-phenyl-1-propenyl)amino]acetonitrile, is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway .

Mode of Action

The compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction results in the disruption of the menaquinone biosynthesis pathway, which is essential for bacterial growth and survival.

Biochemical Pathways

The affected biochemical pathway is the menaquinone (MK) biosynthesis pathway . Menaquinone, also known as vitamin K2, is a crucial component of the bacterial electron transport chain. By inhibiting MenB, the compound disrupts this pathway, leading to a decrease in bacterial energy production and growth.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and survival. By disrupting the menaquinone biosynthesis pathway, the compound decreases bacterial energy production, leading to a decrease in bacterial growth and survival .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile within cells and tissues are not well characterized. It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-[(4-oxo-4-phenylbut-2-en-2-yl)amino]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10(14-8-7-13)9-12(15)11-5-3-2-4-6-11/h2-6,9,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXWNHJYEZSWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369438 | |

| Record name | 2-[(4-oxo-4-phenylbut-2-en-2-yl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56464-51-8 | |

| Record name | 2-[(4-oxo-4-phenylbut-2-en-2-yl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

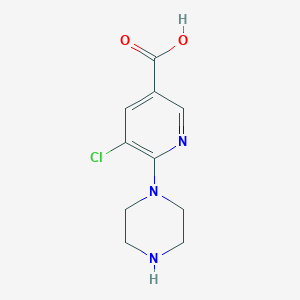

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

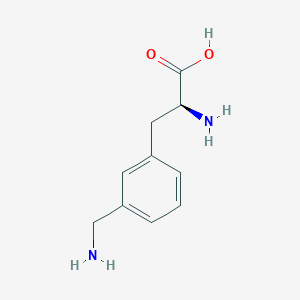

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)